![molecular formula C12H11ClN4O3S2 B2418068 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 868976-82-3](/img/structure/B2418068.png)
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Molecular Structure Analysis
Thiadiazole occurs in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
There are several reports in the literature describing the 1,3,4-thiadiazole derivatives for their various biological activities . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Applications De Recherche Scientifique
Pharmacological Potential
One of the primary applications of such compounds is in the development of pharmacological agents, particularly in the context of cancer treatment. For instance, a study by Yushyn, Holota, and Lesyk (2022) details the synthesis of a related compound with anticancer properties. The research demonstrates a cost-effective approach to the synthesis of novel molecules bearing 1,3,4-thiadiazole and dichloroacetic acid moieties, highlighting the potential of these compounds in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Antibacterial and Anti-enzymatic Properties
Another study explored the synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives, showing significant antibacterial and anti-enzymatic potential. This research underscores the versatility of compounds with 1,3,4-thiadiazol moieties in addressing microbial resistance and managing enzymatic disorders (Nafeesa et al., 2017).
Enzyme Inhibition for Cancer Treatment
Further, compounds similar to N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide have been investigated for their role as enzyme inhibitors, particularly in the context of cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of analogs for their ability to inhibit kidney-type glutaminase (GLS), a therapeutic target in cancer, demonstrating the potential for these compounds to serve as molecular probes in cancer research (Shukla et al., 2012).
Antioxidant Properties
Moreover, the antioxidant properties of thiadiazole derivatives are a significant area of research, with potential implications for the development of treatments for oxidative stress-related diseases. Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds, demonstrating potent antioxidant activity comparable to ascorbic acid, suggesting their utility in mitigating oxidative stress (Lelyukh et al., 2021).
Antiviral and CNS Activity
The antiviral and central nervous system (CNS) activities of thiadiazole derivatives also represent a promising field of application. Chen et al. (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, while Clerici et al. (2001) explored derivatives for their antidepressant and anxiolytic properties, highlighting the broad pharmacological potential of these compounds (Chen et al., 2010); (Clerici et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c13-7-1-3-8(4-2-7)20-5-10(19)15-11-16-17-12(22-11)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNZXKKNVUBQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

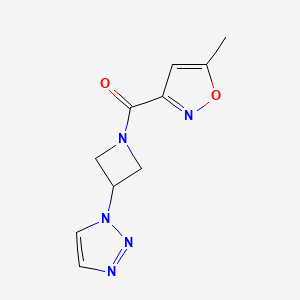
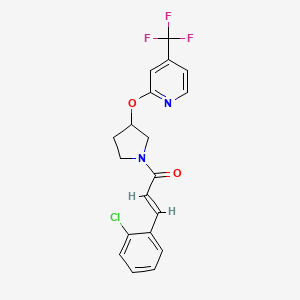
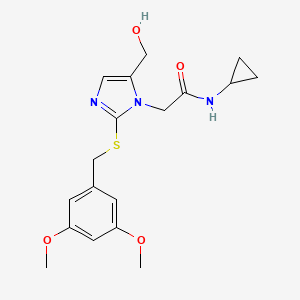
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)
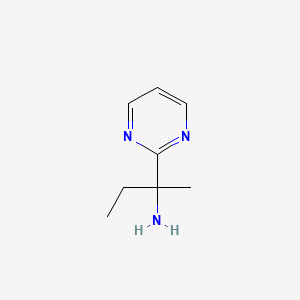

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
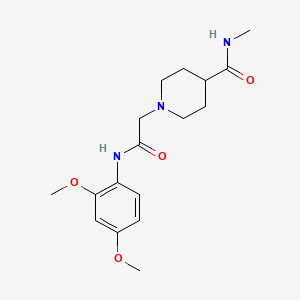
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
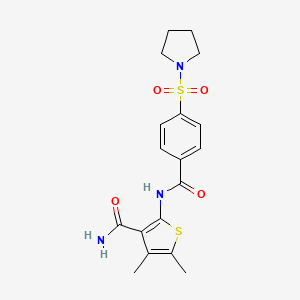
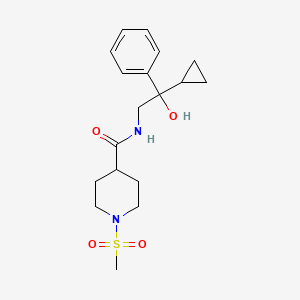
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)